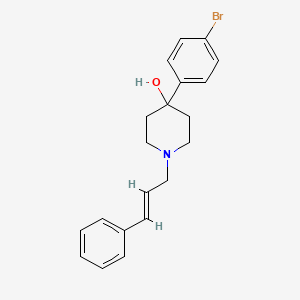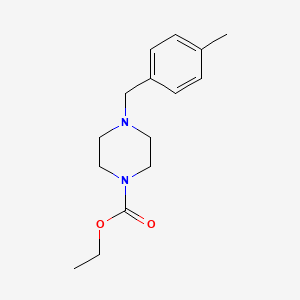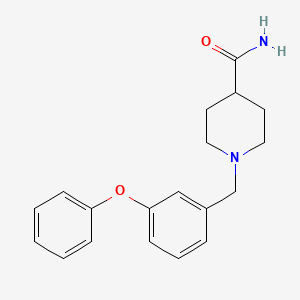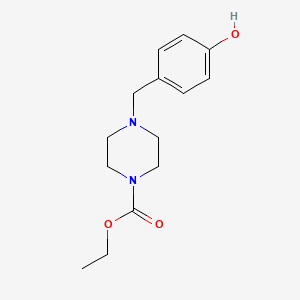![molecular formula C21H28N2O2 B3852280 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B3852280.png)
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol
Übersicht
Beschreibung
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol, commonly known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1997 by scientists at Merck & Co. as part of their research on dopamine receptors. Since then, L-745,870 has been extensively studied for its potential applications in the field of neuroscience.
Wirkmechanismus
L-745,870 works by selectively blocking the activity of dopamine D4 receptors. These receptors are found primarily in the prefrontal cortex and limbic system of the brain. They are involved in the regulation of mood, motivation, and reward-related behaviors. By blocking the activity of these receptors, L-745,870 can modulate the release of dopamine in these brain regions and alter behavior.
Biochemical and Physiological Effects:
L-745,870 has been shown to have a number of biochemical and physiological effects. Studies have shown that it can reduce the release of dopamine in the prefrontal cortex and limbic system, leading to a decrease in reward-related behaviors. It has also been shown to increase the release of GABA, an inhibitory neurotransmitter, in these brain regions, leading to a decrease in excitatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of L-745,870 is its selectivity for dopamine D4 receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other dopamine receptor subtypes. However, one limitation of L-745,870 is its relatively low potency. This means that higher doses may be required to achieve the desired effects, which can increase the risk of off-target effects.
Zukünftige Richtungen
There are several future directions for research on L-745,870. One area of interest is in the development of more potent and selective dopamine D4 receptor antagonists. This could lead to the development of new drugs for the treatment of addiction and other psychiatric disorders. Another area of interest is in the study of the role of dopamine D4 receptors in other physiological processes, such as learning and memory. Overall, L-745,870 is a valuable tool for studying the role of dopamine D4 receptors in the brain and has the potential to lead to new treatments for a variety of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
L-745,870 has been used extensively in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes. One of the key areas of research has been in the field of addiction. Studies have shown that dopamine D4 receptors play a crucial role in the development and maintenance of addiction to drugs such as cocaine and heroin. L-745,870 has been used to block the activity of these receptors and study their effects on addiction-related behaviors.
Eigenschaften
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-4-25-20-10-6-8-18(21(20)24)15-22-11-13-23(14-12-22)19-9-5-7-16(2)17(19)3/h5-10,24H,4,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFJDUSCTJSKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-6-ethoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2-ethyl-1-piperidinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B3852204.png)


![N-benzyl-N-[(5-bromo-2-furyl)methyl]-1-butanamine](/img/structure/B3852218.png)

![N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3852228.png)
![1,1'-[(2-phenylethyl)imino]di(2-propanol)](/img/structure/B3852231.png)


![1-[4-(benzyloxy)benzyl]pyrrolidine](/img/structure/B3852261.png)
![5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3852269.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B3852277.png)
![2-[benzyl(2,4-difluorobenzyl)amino]ethanol](/img/structure/B3852290.png)
![2-[benzyl(3-methylbenzyl)amino]ethanol](/img/structure/B3852299.png)